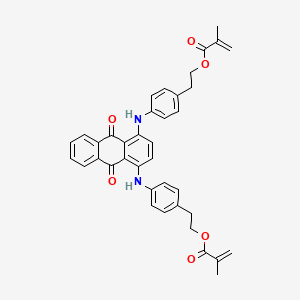1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
Applications in Material Science Research:
One area of research exploring Reactive Blue 246 is its potential application in material science. Studies have investigated its use in the development of functional polymers and hydrogels. For instance, researchers have incorporated this dye into hydrogels to create materials with tunable properties for potential applications in drug delivery and tissue engineering [, ].
Biocompatibility Studies:
The biocompatibility of Reactive Blue 246 is another area of scientific investigation. This is crucial for assessing its safety for potential applications in contact with biological systems. Research suggests that when incorporated into contact lenses as a covalently bound component, the dye exhibits negligible migration into the eye, indicating its potential biocompatibility for such uses [].
1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone, also known as Reactive Blue 246, is a synthetic organic compound belonging to the anthraquinone dye family. Its molecular formula is , and it features a complex structure characterized by two methacryloxyethyl groups attached to an anthraquinone backbone. This compound is primarily utilized as a color additive in various applications, particularly in the textile and food industries, due to its vibrant blue hue and stability under various conditions .
The synthesis of 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone typically involves nucleophilic aromatic substitution reactions. The key steps include:
- Formation of Anthraquinone Derivative: Starting from 1,4-dichloroanthraquinone, it is reacted with hydroxyaniline to yield 1,4-bis(4-hydroxyphenylamino)anthraquinone.
- Methacrylation: The hydroxyl groups are then subjected to methacrylation using methacryloyl chloride to introduce the methacryloxyethyl groups .
These reactions highlight the compound's ability to undergo further polymerization, which is significant for its applications in creating durable materials.
The primary synthesis method involves:
- Nucleophilic Aromatic Substitution: This method allows for the introduction of amino groups onto the anthraquinone structure.
- Methacrylation: The addition of methacryloxyethyl groups is achieved through reaction with methacryloyl chloride.
Alternative methods may include various polymerization techniques that utilize this compound as a monomer to create copolymers with enhanced properties for specific applications .
1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone finds diverse applications, including:
- Textile Dyes: Used extensively for dyeing fabrics due to its vibrant color and stability.
- Food Color Additive: Approved for use in food products under regulatory guidelines, providing a rich blue hue without compromising safety .
- Polymer Industry: Serves as a monomer in the production of polymers and copolymers that require UV stability and colorfastness.
Interaction studies involving 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone focus on its compatibility with other chemical compounds during polymerization processes. These studies are crucial for understanding how this compound behaves in mixed systems and how it can be optimized for specific applications. Research indicates that it can form stable copolymers with various other monomers, enhancing the mechanical properties of the resulting materials .
Several compounds share structural similarities with 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Reactive Blue 246 | Structure | Known for its vibrant blue color and low toxicity; used as a food additive. |
| 1,4-Bis(2-hydroxyethyl)amino-anthraquinone | Similar anthraquinone backbone but lacks methacryloxyethyl groups | Primarily used in dye applications but less versatile than Reactive Blue 246. |
| C.I. Reactive Blue 19 | Another anthraquinone dye | Offers different shades but does not possess the same polymerizable characteristics. |
The unique combination of methacryloxyethyl groups attached to the anthraquinone structure allows for enhanced polymerization potential and application versatility compared to similar compounds.








